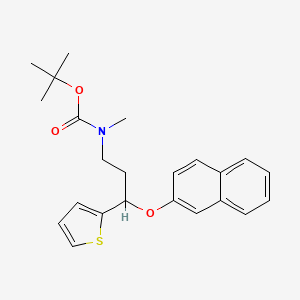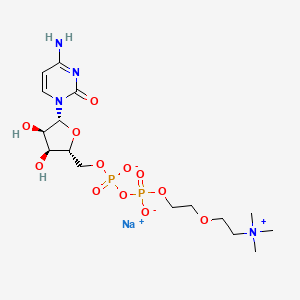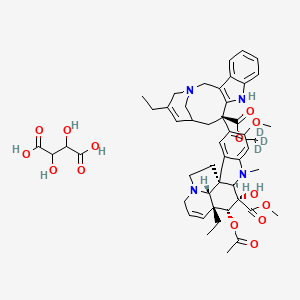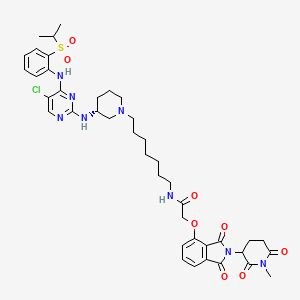
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is a research chemical with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound is part of the phenol family and is characterized by the presence of a methoxy group, a thiocyanate group, and a methyl group attached to the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol typically involves the reaction of 4-methoxyphenol with 2-methyl-2-thiocyanatopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiocyanate group can be reduced to form a thiol or an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)benzoic acid.
Reduction: 4-Methoxy-2-(2-methyl-1-thiolpropan-2-yl)phenol.
Substitution: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-nitrophenol, 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-sulfonylphenol.
科学的研究の応用
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
作用機序
The mechanism of action of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Similar in structure but with a dioxolane group instead of a thiocyanate group.
4-Methoxy-2-methylaniline: Similar in structure but with an aniline group instead of a thiocyanate group.
Uniqueness
4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is unique due to the presence of the thiocyanate group, which imparts specific chemical reactivity and potential biological activities not found in its analogs.
特性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
[2-(2-hydroxy-5-methoxyphenyl)-2-methylpropyl] thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-16-8-13)10-6-9(15-3)4-5-11(10)14/h4-6,14H,7H2,1-3H3 |
InChIキー |
QICSCEKWOYCKNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSC#N)C1=C(C=CC(=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)

![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)







